![molecular formula C13H19N3O B8021831 1',2',3',4',5',6'-Hexahydro-[2,4']bipyridinyl-6-carboxylic acid dimethylamide](/img/structure/B8021831.png)
1',2',3',4',5',6'-Hexahydro-[2,4']bipyridinyl-6-carboxylic acid dimethylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1’,2’,3’,4’,5’,6’-Hexahydro-[2,4’]bipyridinyl-6-carboxylic acid dimethylamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a hexahydro-bipyridinyl core and a carboxylic acid dimethylamide functional group. Its chemical properties and reactivity make it a subject of interest for researchers in chemistry, biology, and medicine.
准备方法
The synthesis of 1’,2’,3’,4’,5’,6’-Hexahydro-[2,4’]bipyridinyl-6-carboxylic acid dimethylamide involves several steps, typically starting with the preparation of the bipyridinyl core. Common synthetic routes include:
Cyclization Reactions: The formation of the hexahydro-bipyridinyl core can be achieved through cyclization reactions involving appropriate precursors under controlled conditions.
Functional Group Modification: Introduction of the carboxylic acid dimethylamide group is usually carried out through amidation reactions, where the carboxylic acid is reacted with dimethylamine in the presence of coupling agents.
Industrial Production: On an industrial scale, the synthesis may involve optimized reaction conditions, such as the use of catalysts, to enhance yield and purity. Continuous flow reactors and other advanced techniques may be employed to ensure consistent production quality.
化学反应分析
1’,2’,3’,4’,5’,6’-Hexahydro-[2,4’]bipyridinyl-6-carboxylic acid dimethylamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced analogs.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., H2/Pd), and nucleophiles (e.g., alkyl halides). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
科学研究应用
1’,2’,3’,4’,5’,6’-Hexahydro-[2,4’]bipyridinyl-6-carboxylic acid dimethylamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.
Biology: In biological research, the compound may be used as a probe to study enzyme activity or as a ligand in receptor binding studies.
Medicine: Potential medicinal applications include its use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors involved in disease pathways.
Industry: Industrial applications may involve its use in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 1’,2’,3’,4’,5’,6’-Hexahydro-[2,4’]bipyridinyl-6-carboxylic acid dimethylamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity. This binding can result in the inhibition or activation of the target, leading to downstream effects.
Pathways Involved: The pathways affected by the compound depend on its specific interactions with molecular targets. For example, binding to a receptor may trigger a signaling cascade, while enzyme inhibition can block a metabolic pathway.
相似化合物的比较
1’,2’,3’,4’,5’,6’-Hexahydro-[2,4’]bipyridinyl-6-carboxylic acid dimethylamide can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1,2,3,4-tetrahydroquinoxalines and 1,2,3,4-tetrahydropyridines share structural similarities with the hexahydro-bipyridinyl core.
List of Similar Compounds: Examples include 1,2,3,4-tetrahydroquinoxaline, 1,2,3,4-tetrahydropyridine, and their derivatives.
属性
IUPAC Name |
N,N-dimethyl-6-piperidin-4-ylpyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-16(2)13(17)12-5-3-4-11(15-12)10-6-8-14-9-7-10/h3-5,10,14H,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJNIXGZEYAVYQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC(=N1)C2CCNCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2,2-Dimethyl-7-nitro-3,4-dihydro-2H-benzo[B][1,4]oxazine](/img/structure/B8021754.png)
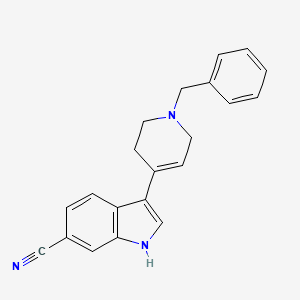
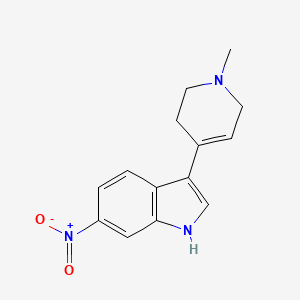
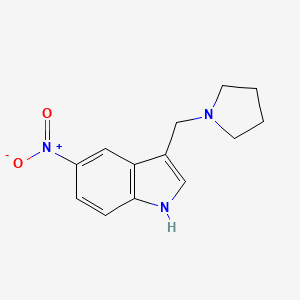
![2-[1-methyl-3-(piperidin-4-yl)-1H-pyrazol-5-yl]ethan-1-ol](/img/structure/B8021786.png)
![2-[(3-hydroxy-8-azabicyclo[3.2.1]oct-3-yl)methyl]-6-methylpyridazin-3(2H)-one hydrochloride](/img/structure/B8021802.png)
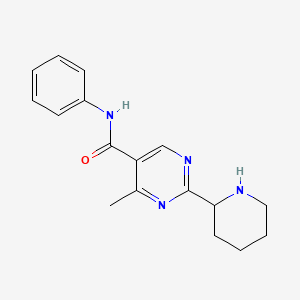
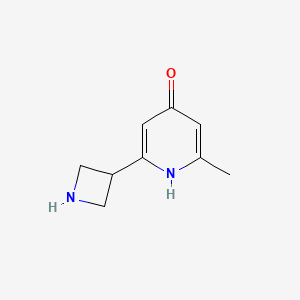
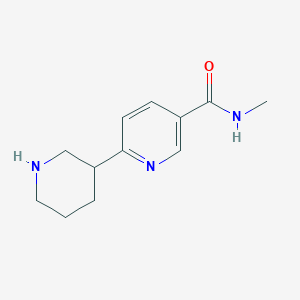
![1',2',3',4',5',6'-Hexahydro-[2,3']bipyridinyl-5-carboxylic acid cyclopropylmethyl-amide](/img/structure/B8021837.png)

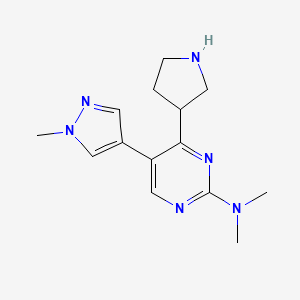
![1',2',3',4',5',6'-Hexahydro-[2,4']bipyridinyl-5-carboxylic acid (2-methoxy-ethyl)-amide](/img/structure/B8021858.png)
![1-Methyl-4-{4-[(methylamino)methyl]phenyl}pyrrolidine-3-carboxamide hydrochloride](/img/structure/B8021870.png)
